4-amino-N-(2-phenylethyl)benzenesulfonamide
Overview
Description
C7280948 is a selective and potent inhibitor of protein arginine methyltransferase 1 (PRMT1). PRMT1 is an enzyme that catalyzes the methylation of arginine residues on histones and non-histone proteins, playing a crucial role in various biological processes, including gene expression regulation, signal transduction, and DNA repair . C7280948 has an IC50 value of 12.75 μM, indicating its effectiveness in inhibiting PRMT1 .
Mechanism of Action
Target of Action
The primary target of 4-amino-N-(2-phenylethyl)benzenesulfonamide is Fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in the gluconeogenesis pathway, which is the process of glucose synthesis .
Mode of Action
It is known to interact with its target, fructose-1,6-bisphosphatase 1 . The interaction details and the resulting changes are yet to be elucidated.
Biochemical Pathways
The compound affects the gluconeogenesis pathway by interacting with Fructose-1,6-bisphosphatase 1
Pharmacokinetics
It is known that the compound is insoluble in water and ethanol, but soluble in dmso . These properties can impact the bioavailability of the compound.
Result of Action
It is known to inhibit prmt1 with an ic50 of 128 μM , suggesting it may have a role in regulating protein arginine methylation.
Preparation Methods
The synthesis of C7280948 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of C7280948 is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Introduction of functional groups: Specific functional groups are introduced to the core structure to enhance the compound’s activity and selectivity towards PRMT1.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry
Chemical Reactions Analysis
C7280948 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on C7280948, potentially altering its activity.
Substitution: Substitution reactions can be used to introduce different functional groups, enhancing the compound’s properties
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
C7280948 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of PRMT1 in various biochemical processes.
Biology: Researchers use C7280948 to investigate the effects of PRMT1 inhibition on cellular functions, including gene expression and signal transduction.
Medicine: C7280948 is being explored as a potential therapeutic agent for treating hormone-dependent cancers, such as breast and prostate cancer, due to its ability to inhibit PRMT1 .
Industry: The compound is used in the development of new drugs and therapeutic strategies targeting PRMT1
Comparison with Similar Compounds
C7280948 is unique due to its high selectivity and potency towards PRMT1. Similar compounds include other PRMT1 inhibitors, such as:
MS023: Another selective PRMT1 inhibitor with a different chemical structure.
GSK3368715: A dual inhibitor of PRMT1 and PRMT5, showing broader activity compared to C7280948.
EPZ020411: A selective PRMT6 inhibitor, highlighting the specificity of C7280948 towards PRMT1 .
C7280948 stands out due to its specific inhibition of PRMT1, making it a valuable tool for studying the role of this enzyme in various biological processes and its potential as a therapeutic target.
Properties
IUPAC Name |
4-amino-N-(2-phenylethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWZPUPRVIECEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356803 | |
Record name | 4-amino-N-(2-phenylethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587850-67-7 | |
Record name | 4-amino-N-(2-phenylethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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